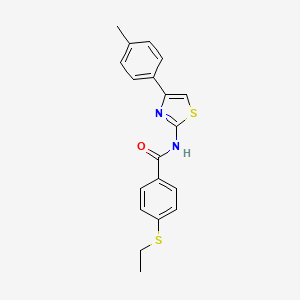

4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-ethylsulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-3-23-16-10-8-15(9-11-16)18(22)21-19-20-17(12-24-19)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLXRRXHFDAFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves the reaction of 4-(p-tolyl)thiazol-2-amine with 4-(ethylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Thiazole Ring

Substituents on the thiazole ring significantly impact biological activity. Key analogs include:

Modifications to the Benzamide Moiety

Variations in the benzamide group alter solubility, binding affinity, and metabolic stability:

- Polarity: Sulfamoyl or sulfonyl groups (e.g., Compound 50) increase polarity, which could affect bioavailability .

Analogous Amide and Thiazole Hybrids

Other benzamide-thiazole hybrids highlight structural flexibility:

A. N-[4-(2-Pyridyl)Thiazol-2-yl]Benzamides

- Exhibit adenosine receptor affinities in the micromolar range.

- Replacing benzamide with cyclopentanamide retains activity, suggesting the amide moiety tolerates structural flexibility .

B. Piperazine-Linked Analogs

Compounds like 13–18 (e.g., 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) show:

Biological Activity

4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The structure of this compound features a thiazole ring, an ethylthio group, and a p-tolyl substituent. The molecular formula is , and its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways. For instance, it has been reported to affect the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, leading to programmed cell death. This effect is often mediated through the activation of caspases and the upregulation of pro-apoptotic proteins .

- Cytotoxicity : The cytotoxic effects of this compound have been quantified using IC50 values against various cancer cell lines. For example, in studies involving human glioblastoma U251 cells, IC50 values were reported at approximately , indicating moderate potency compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be significantly influenced by structural modifications. Key observations include:

- Thiazole Ring : Essential for cytotoxic activity; modifications in this ring can enhance or diminish biological effects.

- Substituents on the Phenyl Ring : Electron-donating groups (like methyl or methoxy) enhance activity by stabilizing the transition state during enzyme interactions.

- Ethylthio Group : This moiety appears to enhance reactivity and may influence pharmacokinetics, improving bioavailability .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as topoisomerases and kinases.

- Molecular Docking Studies : Computational studies suggest strong binding affinities between this compound and target proteins involved in tumor growth, providing insights into its potential as a lead compound for drug development.

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds, the following table summarizes key features:

| Compound Name | Key Features | IC50 (µM) |

|---|---|---|

| This compound | Ethylthio group enhances reactivity | ~23.30 |

| 3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | Methyl instead of ethyl; lower activity | Not reported |

| 5-methyl-N-(4-fluorophenyl)-1,3-thiazole-2-carboxamide | Lacks ethylthio; higher potency due to fluorine | ~10–30 |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Study on Glioblastoma Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in glioblastoma cell lines compared to untreated controls .

- Combination Therapies : Research suggests that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms commonly seen in cancer treatments.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions. For example, thiazole ring formation can be achieved through Hantzsch thiazole synthesis, where 2-amino-4-(p-tolyl)thiazole is condensed with 4-(ethylthio)benzoyl chloride under reflux in anhydrous dichloromethane. Intermediates are purified via column chromatography and characterized using IR (e.g., C=S stretch at ~650 cm⁻¹) and NMR (e.g., thiazole proton at δ 6.75–7.75 ppm in DMSO-d₆) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

- Methodology :

- NMR : H and C NMR identify proton environments (e.g., ethylthio group at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for SCH₂) and carbon backbone .

- IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodology :

- Dose-Response Analysis : Validate activity using standardized assays (e.g., MIC for antimicrobial studies or IC₅₀ for cytotoxicity) with positive controls.

- Structural Confirmation : Re-examine synthetic batches for impurities (e.g., unreacted intermediates) via LC-MS .

- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to purported targets (e.g., bacterial enzymes) .

Q. What computational strategies are employed to predict and optimize the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Simulate binding poses in enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonds with the benzamide carbonyl and hydrophobic interactions with the p-tolyl group .

- QSAR Models : Correlate substituent effects (e.g., ethylthio vs. methylthio) with activity using descriptors like logP and polar surface area .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide coupling efficiency. Evidence suggests DMF increases yield by 15% compared to THF .

- Catalyst Optimization : Replace traditional bases (e.g., triethylamine) with DMAP (4-dimethylaminopyridine) to enhance acylation rates .

- Temperature Control : Maintain reflux at 80–90°C for thiazole ring formation to minimize side products .

Q. What strategies address challenges in the compound’s solubility and stability during in vitro assays?

- Methodology :

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as nanoparticles via solvent evaporation .

- Stability Profiling : Conduct accelerated degradation studies under varying pH (2–9) and monitor via HPLC to identify labile groups (e.g., ethylthio oxidation) .

Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s metabolic stability in preclinical models?

- Methodology :

- Species-Specific Metabolism : Compare liver microsome assays (human vs. rodent) to identify cytochrome P450 isoform differences .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., sulfoxide formation from ethylthio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.